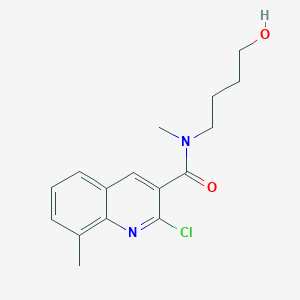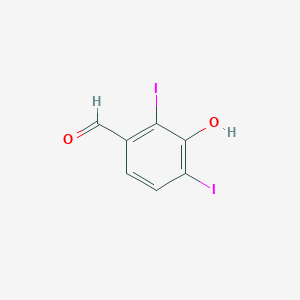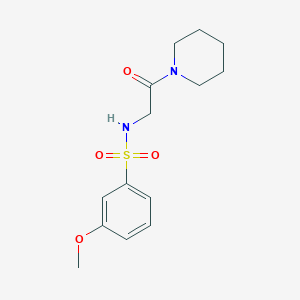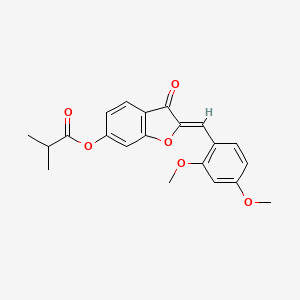![molecular formula C8H16ClN B2861544 (2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2375248-64-7](/img/structure/B2861544.png)
(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” is a compound with the CAS Number: 2375248-64-7 . It has a molecular weight of 161.67 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 . The molecular structure can be analyzed using tools like MolView and mass spectrometry .It is stored at a temperature of 4 degrees Celsius . The physical and chemical properties of a compound can be determined by analyzing its identity, concentration, or properties .
Aplicaciones Científicas De Investigación
Anti-Influenza Virus Activity
- A study by Oka et al. (2001) designed several novel tricyclic compounds with a unique amine moiety based on the structure of triperiden. One of these compounds demonstrated potent anti-influenza A virus activity, suggesting potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).
Anion Encapsulation in Cryptands
- Research by Ravikumar et al. (2008) focused on the synthesis of an octaaminocryptand and its application in binding and encapsulating ions. The study showed the importance of protonation and its distribution in the receptor architecture for guest encapsulation, contributing to the understanding of host-guest chemistry (Ravikumar et al., 2008).
Novel Amino Acid Synthesis
- Defant et al. (2011) utilized a bicyclic lactone obtained from cellulose for the synthesis of a new δ-sugar amino acid. This compound has potential applications in the development of peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Protonation and Copper(II) Assisted Hydrolysis Studies
- Colin et al. (1996) synthesized a bicyclic cryptand and analyzed its protonation reactions and complex formation with copper(II). The study adds valuable insights into the behavior of such compounds in different reactions (Colin et al., 1996).
Deamination Studies
- Maskill and Wilson (1984) explored the deamination of bicyclo[2.2.2]octan-2-yl-amines, providing insights into the mechanisms of these reactions and their implications in organic chemistry (Maskill & Wilson, 1984).
Spin-Spin Coupling Constant Analysis
- Berger (1978) conducted a study on the conformational dependence of 15N13C spin-spin coupling constants in certain bicyclic amines, contributing to the understanding of molecular structure and behavior (Berger, 1978).
Ion Rearrangements
- Brandt et al. (1990) investigated the rearrangements of 6-Bicyclo[3.2.1]octyl cations, providing insights into the reaction mechanisms and product distributions of these ions (Brandt et al., 1990).
Synthesis of Novel Compounds
- Lefeber et al. (2000) explored the use of diazabicyclo[2.2.2]octane as a selective dechloroacetylation reagent, demonstrating its potential in organic synthesis (Lefeber et al., 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is the neuronal nicotinic receptor (NNR) subtype known as alpha7 (α7) . The α7 NNR is associated with a variety of biological functions, including inflammation regulation and cognitive functions .
Mode of Action
(2S)-Bicyclo[2.2.2]octan-2-amine hydrochloride is a small molecule that modulates the activity of the α7 NNR . It interacts with the receptor, influencing its activity and leading to changes in neuronal function. This modulation plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection .
Biochemical Pathways
The exact biochemical pathways affected by (2S)-bicyclo[22It is known that the α7 nnr plays a crucial role in various biological functions, including inflammation and cognitive functions . Therefore, modulation of this receptor can potentially affect these pathways and their downstream effects.
Result of Action
The modulation of the α7 NNR by (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride can lead to various molecular and cellular effects. These include the regulation of inflammation and cognitive functions, as well as neuroprotection . The exact outcomes can vary depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of (2S)-bicyclo[222]octan-2-amine hydrochloride can be influenced by various environmental factors These can include the presence of other molecules, the state of the α7 NNR, and the overall condition of the neuronal environment
Propiedades
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-CEGZMALOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

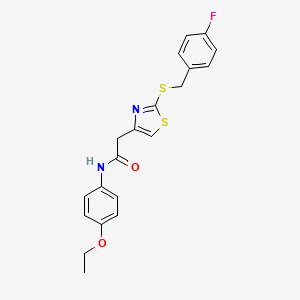
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2861465.png)


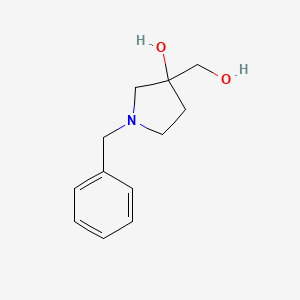
![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)
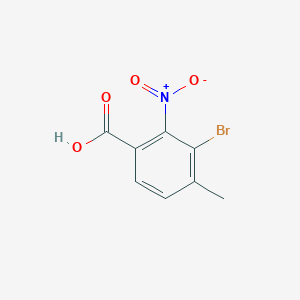
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)


